molecular formula C5H4BrNO B1590824 5-Bromo-1H-pyrrole-2-carbaldehyde CAS No. 931-34-0

5-Bromo-1H-pyrrole-2-carbaldehyde

Cat. No. B1590824
CAS RN: 931-34-0
M. Wt: 174 g/mol
InChI Key: YLPGXCJTAOMPRZ-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrrole-2-carbaldehyde (5-BP2C) is an organic compound belonging to the class of pyrroles, which are five-membered heterocyclic compounds with a nitrogen atom at the center. 5-BP2C is an important intermediate in the synthesis of a variety of pharmaceuticals, dyes, and other compounds. This compound is widely used in the synthesis of a variety of compounds due to its stability and low reactivity.

Scientific Research Applications

Diabetes Research

Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, such as 5-Bromo-1H-pyrrole-2-carbaldehyde, have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton . This suggests that 5-Bromo-1H-pyrrole-2-carbaldehyde could be used in diabetes research, particularly in the study of biomarkers for early detection and determination of the stage of diabetes .

Synthesis of Pyrrole Derivatives

5-Bromo-1H-pyrrole-2-carbaldehyde can be used in the synthesis of 5-substituted pyrrole-2-carboxaldehydes . These compounds have a wide range of applications in medicinal chemistry and drug discovery due to their diverse biological activities .

Natural Product Research

Pyrrole-2-carboxaldehyde derivatives are found in many natural sources, including fungi, plants, and microorganisms . Therefore, 5-Bromo-1H-pyrrole-2-carbaldehyde could be used in natural product research, particularly in the study of the structural characteristics, natural sources, and physiological activities of isolated compounds containing the Py-2-C group .

Study of Physiological Activities

Molecules containing the Py-2-C skeleton, such as 5-Bromo-1H-pyrrole-2-carbaldehyde, have various biological functions . Therefore, this compound could be used in the study of the physiological activities of Py-2-C derivatives .

Lifestyle Disease Research

Given the connection between Py-2-C derivatives and lifestyle diseases like diabetes , 5-Bromo-1H-pyrrole-2-carbaldehyde could be used in lifestyle disease research. This could involve studying the impact of diet and other lifestyle factors on the production of Py-2-C derivatives and their role in disease development .

Biomarker Development

The well-known diabetes molecular marker, pyrraline, has a Py-2-C skeleton . This suggests that 5-Bromo-1H-pyrrole-2-carbaldehyde could be used in the development of new biomarkers for early disease detection .

Mechanism of Action

Target of Action

The primary targets of 5-Bromo-1H-pyrrole-2-carbaldehyde are currently unknown. This compound is a unique chemical that is provided to early discovery researchers for the purpose of studying its potential effects .

Mode of Action

It is known that pyrrole derivatives can interact with various biological targets, potentially leading to a variety of physiological changes .

Biochemical Pathways

Pyrrole derivatives have been shown to have potential reducing ability for metal ions , suggesting that they may play a role in redox reactions and related biochemical pathways.

Pharmacokinetics

The compound is a solid under normal conditions and should be stored under an inert atmosphere at 2-8°C . These properties may influence its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-1H-pyrrole-2-carbaldehyde. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, the compound’s interactions with its targets and its subsequent effects may be influenced by the pH and the presence of other compounds in the environment.

properties

IUPAC Name

5-bromo-1H-pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO/c6-5-2-1-4(3-8)7-5/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPGXCJTAOMPRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00557685
Record name 5-Bromo-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1H-pyrrole-2-carbaldehyde

CAS RN

931-34-0
Record name 5-Bromo-1H-pyrrole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=931-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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